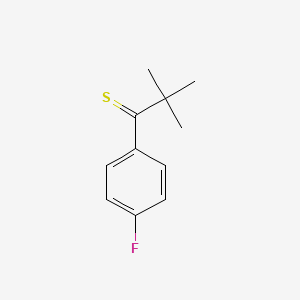
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C15H29N . This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. Pyrroles are known for their diverse chemical reactivity and are found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, which gives N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles in the absence of organic solvents . This method is atom-economic and produces only water and molecular hydrogen as side products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Stoichiometric oxidants or catalytic copper(II) and air are commonly used.
Reduction: Metal hydrides such as sodium borohydride (NaBH4) are often employed.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkylpyrroles and N-acylpyrroles.
Applications De Recherche Scientifique
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N-alkoxycarbonyl pyrroles
- N-sulfonyl pyrroles
Uniqueness
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyrroles, it offers unique opportunities for functionalization and application in various fields.
Propriétés
Numéro CAS |
83688-87-3 |
|---|---|
Formule moléculaire |
C15H29N |
Poids moléculaire |
223.40 g/mol |
Nom IUPAC |
2-butyl-5-heptyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H29N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14H,3-13H2,1-2H3 |
Clé InChI |
JGCDFPFJPDWLGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NC(CC1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


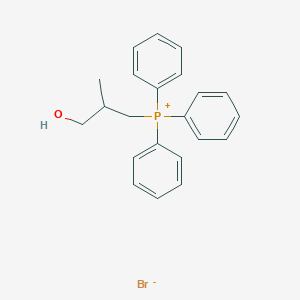
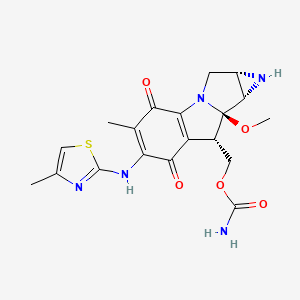
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
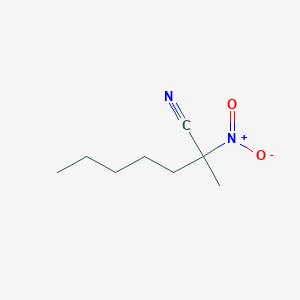
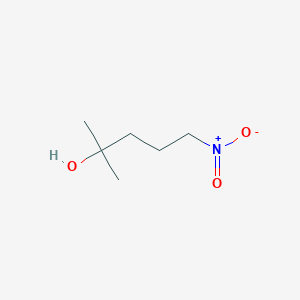
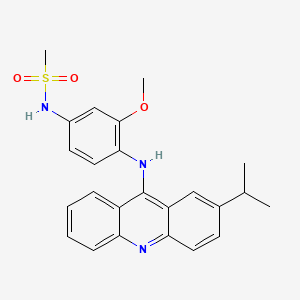
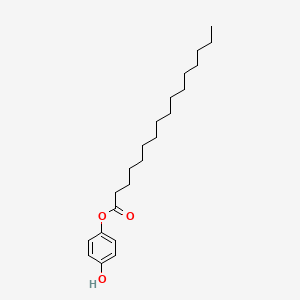
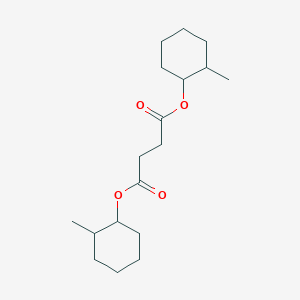
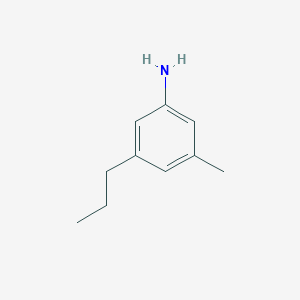
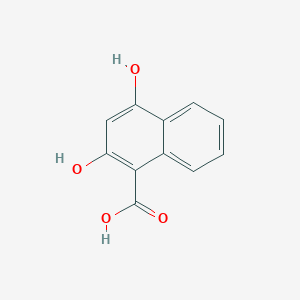
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
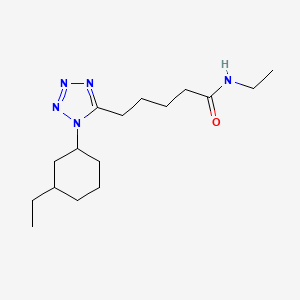
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
